molecular formula C14H17N · HCl B1164532 Methamnetamine (hydrochloride)

Methamnetamine (hydrochloride)

Cat. No.: B1164532
M. Wt: 235.8
InChI Key: BSYHSGIYKPSUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Scientific Context of Discovery

The development of Methamnetamine (B10769792) is situated within the long history of amphetamine synthesis. The parent compound, amphetamine, was first synthesized in 1887 by Lazăr Edeleanu in Germany. wikipedia.org This was followed by the synthesis of methamphetamine in 1893 by Japanese chemist Nagai Nagayoshi, who had previously isolated ephedrine (B3423809) from the ephedra plant. wikipedia.orghistory.com In 1919, another Japanese chemist, Akira Ogata, discovered a method to crystallize methamphetamine, creating the first crystal meth. wikipedia.orghistory.comarkansas.gov

These foundational discoveries paved the way for the creation of a wide range of structural analogues, including Methamnetamine. It was developed as a research chemical and is the N-methyl analog of the experimental drug naphthylaminopropane and the naphthalene (B1677914) analog of methamphetamine. wikipedia.orgiiab.me It has been identified in the category of new psychoactive substances (NPS). researchgate.net

Structural Classification within Amphetamine-Type Stimulants and Analogues

Methamnetamine is structurally classified as a substituted amphetamine. caymanchem.comglpbio.comwikipedia.org Its chemical name is N,α-dimethyl-2-naphthaleneethanamine, and it belongs to the amphetamine and naphthylaminopropane families. wikipedia.orgcaymanchem.com The core structure of substituted amphetamines is a phenethylamine (B48288) core with a methyl group attached to the alpha carbon. wikipedia.org Methamnetamine's structure is distinct due to the presence of a naphthalene ring system instead of the phenyl ring found in methamphetamine. wikipedia.orgwikipedia.org It is specifically the N-methyl analog of naphthylaminopropane. iiab.me

Table 1: Chemical Properties of Methamnetamine (hydrochloride)

Property Value Source
Formal Name N,α-dimethyl-2-naphthaleneethanamine, monohydrochloride caymanchem.com
Molecular Formula C₁₄H₁₇N • HCl caymanchem.com
Formula Weight 235.8 g/mol caymanchem.com
Purity ≥98% bertin-bioreagent.com
Formulation A crystalline solid caymanchem.com
InChI Key BSYHSGIYKPSUGS-UHFFFAOYSA-N caymanchem.com

Significance as a Research Compound in Preclinical and Analytical Studies

Methamnetamine (hydrochloride) is intended for research and forensic applications and is used as an analytical reference standard. caymanchem.comglpbio.combertin-bioreagent.com Its physiological and toxicological properties are not fully known. caymanchem.combertin-bioreagent.com

Preclinical Research

Preclinical studies, primarily using animal models and in vitro preparations, have been crucial in characterizing the pharmacological profile of Methamnetamine. A key finding is that it acts as a potent triple monoamine releasing agent. wikipedia.orgiiab.me In studies using rat brain synaptosomes, Methamnetamine was shown to stimulate the release of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). caymanchem.comglpbio.combertin-bioreagent.com It functions as a full substrate for biogenic amine transporters (BAT), promoting the release of these neurotransmitters from nerve terminals. researchgate.net

Behavioral pharmacology studies in rodents have been conducted to evaluate its abuse liability. researchgate.net These studies have shown that Methamnetamine can induce rewarding and reinforcing effects and possesses interoceptive stimulus properties that are similar to those of cocaine. researchgate.net

Table 2: Monoamine Releaser Activity of Methamnetamine

Neurotransmitter EC₅₀ Value (in rat brain synaptosomes) Source
Dopamine 10 nM caymanchem.comglpbio.com
Serotonin 13 nM caymanchem.comglpbio.com

Analytical Studies

In the field of analytical chemistry, Methamnetamine serves as a reference standard, which is essential for the identification and quantification of the substance in forensic analysis and toxicology. caymanchem.com Research has focused on characterizing its metabolic pathways to aid in its detection. In vitro studies using human liver microsomes have identified eight phase I metabolites, with the primary metabolic process being the hydroxylation of the naphthalene ring. researchgate.netresearchgate.net These analytical findings are critical for developing methods to detect the ingestion of Methamnetamine. researchgate.net The techniques used for this characterization include liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS). researchgate.net

Properties

Molecular Formula

C14H17N · HCl

Molecular Weight

235.8

InChI

InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H

InChI Key

BSYHSGIYKPSUGS-UHFFFAOYSA-N

SMILES

CNC(C)CC1=CC2=CC=CC=C2C=C1.Cl

Synonyms

Methylnaphetamine; MNA; MNT; PAL-1046

Origin of Product

United States

Advanced Synthetic Methodologies for Methamnetamine Hydrochloride

Established Synthetic Pathways: Reductive Amination and Leuckart-Wallach Reactions

Two of the most well-documented methods for synthesizing racemic Methamphetamine from 1-phenyl-2-propanone (P2P) are reductive amination and the Leuckart-Wallach reaction. researchgate.netnih.gov

Leuckart-Wallach Reaction: This reaction provides an alternative route from P2P, using N-methylformamide as both the amine source and the reducing agent. researchgate.netmdpi.com The process involves heating P2P with N-methylformamide, which leads to the formation of an intermediate, N-formylmethamphetamine. researchgate.netwikipedia.org This intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield Methamphetamine. nih.govwikipedia.org The reaction mechanism is complex but is understood to proceed through an initial iminium ion formation followed by hydride reduction. acs.org The Leuckart-Wallach reaction is known for its operational simplicity, as it does not require metal catalysts. mdpi.comwikipedia.org

Parameter Reductive Amination (Al/Hg) Leuckart-Wallach Reaction
Precursor 1-phenyl-2-propanone (P2P)1-phenyl-2-propanone (P2P)
Amine Source MethylamineN-methylformamide
Reducing Agent Aluminum-mercury (Al/Hg) amalgamN-methylformamide / Formic acid
Intermediate Phenylacetone-N-methyl imineN-formylmethamphetamine
Key Condition Amalgamation of aluminum with HgCl₂High temperature (e.g., 165-170 °C)
Final Step Reduction of imineHydrolysis of formyl intermediate
Product Form Racemic (d,l)-MethamphetamineRacemic (d,l)-Methamphetamine

Stereochemical Control and Enantioselective Synthesis Approaches

Methamphetamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-methamphetamine and (R)-methamphetamine. researchgate.net Syntheses starting from the achiral precursor P2P, such as the reductive amination and Leuckart-Wallach reactions, typically produce a racemic mixture (an equal mix of both enantiomers). researchgate.netchemistryviews.org

Achieving stereochemical control to produce a specific enantiomer is a significant objective in chemical synthesis.

Chiral Precursors: One of the most direct methods to obtain an enantiomerically pure product is to start with a chiral precursor. The reduction of naturally occurring l-ephedrine or d-pseudoephedrine, which already possess the desired stereochemistry at one of their chiral centers, is a common method to produce enantiopure (S)-methamphetamine. bohrium.comdea.gov This reaction eliminates the hydroxyl group's chiral center while retaining the stereochemistry at the carbon bearing the methylamino group. bohrium.com

Chiral Resolution: Another approach involves the separation of enantiomers from a racemic mixture, a process known as chiral resolution. This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as d-tartaric acid. dea.gov This reaction forms two diastereomeric salts with different physical properties (like solubility), allowing them to be separated by methods such as fractional crystallization. Once separated, the pure enantiomer can be recovered from the salt.

Asymmetric Synthesis: More advanced techniques involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to guide the reaction to favor the formation of one enantiomer over the other. chemistryviews.org While theoretically applicable to the reductive amination of P2P, these methods are complex and require specialized reagents and catalysts. chemistryviews.org

The enantiomeric composition of a sample is crucial for forensic and intelligence purposes as it can indicate the synthetic route employed. dea.gov Analytical techniques like chiral supercritical fluid chromatography (SFC) are used to determine the ratio of enantiomers in a sample. dea.gov

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the yield and purity of the final product is a primary goal in any chemical synthesis. This involves careful control over reaction parameters and effective purification of the product and intermediates.

Reaction Conditions:

Temperature Control: In reductive amination with an Al/Hg amalgam, the reaction is highly exothermic. Maintaining a controlled temperature, often with an ice bath, is necessary to prevent runaway reactions and the formation of unwanted byproducts. nih.govscribd.com Conversely, the Leuckart-Wallach reaction requires sustained high temperatures to proceed at a reasonable rate. nih.gov

Stoichiometry: The ratio of reactants can significantly impact the outcome. For instance, in the Leuckart reaction, an excess of N-methylformamide is typically used. nih.gov

Reaction Time: Monitoring the reaction's progress, for example through thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) of preliminary runs, allows for the determination of the optimal reaction time to maximize product formation and minimize degradation or side reactions. nih.gov

Purification Methods:

Extraction: After the initial reaction, the product is typically isolated through liquid-liquid extraction. This involves adjusting the pH of the aqueous reaction mixture. By making the solution basic, the Methamphetamine free base becomes insoluble in water and can be extracted into an organic solvent. acs.org Washing the organic layer can remove water-soluble impurities.

Distillation: The crude product, often an oil, can be purified by vacuum distillation (e.g., Kugelrohr distillation). nih.gov This separates the desired product from non-volatile impurities and unreacted starting materials based on differences in boiling points.

Crystallization: The final step is often the conversion of the purified amine base into a stable salt, typically the hydrochloride. nih.gov This is achieved by dissolving the base in a suitable solvent and bubbling anhydrous hydrogen chloride gas through the solution, causing the Methamphetamine hydrochloride salt to precipitate as a crystalline solid. nih.gov The purity of the final product can be very high, with some analyses of seized samples showing purities exceeding 90%. medrxiv.org

Forensic analysis often focuses on identifying impurities, as they can provide clues about the specific synthetic pathway used. acs.orgnih.govnih.gov For example, the presence of α-benzyl-N-methylphenethylamine is considered a characteristic impurity for the reductive amination of P2P. nih.gov

Chemical Derivatization for Mechanistic Probes and Analytical Standards

Chemical derivatization plays a crucial role in the analysis of Methamphetamine and in probing reaction mechanisms. It involves chemically modifying the molecule to enhance its properties for specific analytical techniques or to create standards for comparison.

Analytical Standards: For quantitative analysis, especially in forensic toxicology and chemistry, isotopically labeled internal standards are essential. Deuterated analogues of Methamphetamine (e.g., MA-d5, MA-d8, MA-d9) are used in methods like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Derivatization of both the analyte and the internal standard with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or 2,2,2-trichloroethyl chloroformate can improve chromatographic behavior and generate characteristic mass fragments, which aids in accurate quantification. nih.govnih.gov The choice of derivatizing agent can significantly affect the suitability of a particular deuterated standard. nih.govresearchgate.net

Mechanistic Probes: The synthesis of analogues and the study of byproducts serve as mechanistic probes. For example, identifying specific impurities can confirm the synthetic route used. nih.govnih.gov In studies comparing the Leuckart and reductive amination routes, impurities such as N,α,α′-trimethyldiphenethylamine were found to be specific to the Leuckart method. nih.govnih.gov The formation of such byproducts provides insight into the side reactions that occur under specific synthetic conditions. Furthermore, synthesizing potential intermediates and byproducts allows for their confirmation in reaction mixtures, helping to elucidate the complete reaction pathway. nih.gov

Derivatizing Agent Purpose Analytical Technique Key Advantage
Pentafluoropropionic anhydride (PFPA)Quantitative AnalysisGC-MSEnhances volatility and creates high-mass fragments. nih.govresearchgate.net
2,2,2-Trichloroethyl chloroformateQuantitative AnalysisGC-MSCreates a derivative with a diagnostic isotopic cluster from chlorine atoms. nih.gov
Trimethylsilyl (TMS) reagents (e.g., BSTFA)Quantitative AnalysisGC-MSForms TMS derivatives suitable for GC analysis. nih.govunodc.org
Chiral Derivatizing AgentsEnantiomeric SeparationGC, HPLCForms diastereomers that can be separated on non-chiral columns. dea.gov

Sophisticated Analytical Techniques for Methamnetamine Hydrochloride Characterization

Advanced Chromatographic Separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic techniques are paramount for the separation of Methamnetamine (B10769792) from complex matrices and for distinguishing it from structurally similar compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the principal methods employed in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amphetamine-type stimulants. jimc.ir For compounds like methamphetamine, methods often utilize a C6 or C18 column with an isocratic or gradient mobile phase, such as acetonitrile and a phosphate buffer, with detection via a UV detector. nih.govnih.gov The retention time for methamphetamine under specific HPLC conditions has been recorded at 4.320 minutes. academicpublishers.org The development of HPLC methods is crucial for measuring neurotransmitter efflux in in-vitro experiments and for the analysis of the compound in various samples.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a gold standard in forensic toxicology for its high specificity and sensitivity. nih.gov For the analysis of amphetamines, the sample often undergoes a derivatization step, for instance with heptafluorobutyric anhydride (B1165640) (HFBA), before injection. jfda-online.com This enhances volatility and improves chromatographic peak shape. GC-based methods can achieve low limits of detection, in the picogram per milligram range when analyzing hair samples. nih.gov However, a significant limitation of standard GC-MS is its inability to distinguish between stereoisomers, such as the d- and l-isomers of methamphetamine, unless a specialized and expensive chiral column is used. youtube.com

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes in the column packing to achieve higher resolution, faster analysis times, and increased sensitivity. nih.govresearchgate.net UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the determination of amphetamines in plasma. nih.gov These methods typically employ a gradient mobile phase, such as 0.1% formic acid and methanol, and can achieve total run times of under 15 minutes. nih.govresearchgate.net

Table 1: Illustrative Chromatographic Conditions for the Analysis of Methamphetamine and Related Amphetamines This table presents typical parameters found in research literature for closely related compounds, which serve as a basis for method development for Methamnetamine.

TechniqueColumnMobile Phase / Carrier GasFlow RateDetectionReference
HPLCC6Acetonitrile-10 mM phosphate buffer with 0.1% triethylamine (pH 6)1.0 ml/minUV (214 nm) nih.gov
HPLCSpherisorb ODS2 C18 (200 mm × 4.6 mm, 5 μm)0.25% methanol/triethylamine aqueous solution (V:V = 20:80), pH 3.11.0 mL/minUV (260 nm) nih.gov
GC-MSNot SpecifiedHeliumNot SpecifiedMass Spectrometry (MS) jfda-online.com
UPLC-MS/MSNot SpecifiedGradient of 0.1% formic acid and methanolNot SpecifiedTandem Mass Spectrometry (MS/MS) nih.govresearchgate.net

Tandem Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) for Structural Elucidation of Metabolites and Impurities

Tandem mass spectrometry is an indispensable tool for identifying the metabolites and synthesis impurities of Methamnetamine. The coupling of liquid chromatography with mass spectrometry provides both separation and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying analytes in complex biological matrices. nih.gov The technique operates by selecting a precursor ion (the parent molecule) and fragmenting it to produce product ions. Monitoring specific precursor-to-product ion transitions enhances the certainty of identification. nih.gov This approach has been successfully used to quantify methamphetamine and its metabolites in various biological samples, including urine and blood. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful technique that combines the separating power of LC with high-resolution mass spectrometry. nih.gov This enables the determination of the accurate mass of precursor and fragment ions, which is crucial for elucidating unknown structures, such as novel metabolites or synthesis by-products. nih.gov Research on the in-vitro phase I metabolism of Methamnetamine using human liver microsomes identified eight distinct metabolites. scilit.com The structural characterization was achieved through a combination of accurate mass analysis and tandem mass spectrometry, revealing that the primary metabolic pathway is the hydroxylation of the naphthalene (B1677914) ring. scilit.com

Table 2: Characterized Phase I Metabolites of Methamnetamine via LC-QTOF-MS Metabolic studies are crucial for understanding the pharmacology of a compound and for developing comprehensive toxicological screening methods.

Number of Metabolites IdentifiedPrimary Metabolic ProcessKey Analytical FindingReference
8Phase I MetabolismThe major metabolite is formed via hydroxylation of the naphthalene ring. scilit.com

Spectroscopic Analysis (UV-Vis, FTIR, NMR) in Structural Research Contexts

Spectroscopic techniques provide critical information about the chemical structure and functional groups present in the Methamnetamine molecule.

UV-Visible Spectroscopy (UV-Vis) provides information on the electronic transitions within a molecule. For methamphetamine, the absorbance in the UV region is attributed to the π to π* transition of the carbon-carbon double bonds in the aromatic ring. nust.edu.pkresearchgate.net A validated method for the quantification of methamphetamine reported a maximum absorption wavelength (λmax) of 259 nm. nust.edu.pkresearchgate.netnust.edu.pk

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nust.edu.pk An FTIR spectrum of methamphetamine shows characteristic peaks corresponding to different bond vibrations. For example, a peak at 3021 cm⁻¹ can be assigned to the C-H bond stretching in the aromatic ring, while a peak at 2966 cm⁻¹ corresponds to aliphatic C-H stretching. nust.edu.pk The bending vibrations of the C=C bonds in the aromatic ring may appear around 1453 cm⁻¹. nust.edu.pk Attenuated Total Reflectance (ATR)-FTIR has also been explored as a rapid method for quantifying methamphetamine in illicit drug seizures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the complete chemical structure of a molecule. A recent study evaluated the use of a 60-MHz benchtop NMR spectrometer for the quantitative analysis of methamphetamine hydrochloride in mixtures. nih.gov The study demonstrated that NMR, particularly when spectral data is processed using a quantitative quantum mechanical model (QMM), can be a robust alternative to HPLC-UV for simultaneous quantification of the active substance and impurities. nih.gov

Table 3: Spectroscopic Data for Methamphetamine as a Proxy for Methamnetamine This data, derived from the closely related compound methamphetamine, provides expected values for the structural analysis of Methamnetamine.

TechniqueParameterValueAssignmentReference
UV-Visλmax259 nmπ to π* transition in the aromatic ring nust.edu.pknust.edu.pk
FTIRWavenumber3021 cm⁻¹Aromatic C-H stretching nust.edu.pk
FTIRWavenumber2966 cm⁻¹Aliphatic C-H stretching nust.edu.pk
FTIRWavenumber1453 cm⁻¹Aromatic C=C bending nust.edu.pk

Development and Validation of Research-Grade Analytical Protocols for Biological Matrices

To ensure the reliability of data in toxicological and pharmacokinetic studies, analytical methods must be rigorously developed and validated for the specific biological matrix being tested (e.g., blood, urine, hair, meconium). ijsat.org The validation process establishes the method's performance characteristics according to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). mdpi.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijsat.org

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. jfda-online.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. mdpi.commdpi.com

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. jfda-online.comnih.gov

Matrix Effects: The influence of co-eluting, endogenous matrix components on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. mju.ac.th

Validated methods for amphetamines have been developed for various matrices, demonstrating high recovery rates (>90%), good precision (RSD values <15%), and low limits of quantification in the nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range. nih.govresearchgate.netnih.gov

Table 4: Summary of Validation Parameters from Published Methods for Amphetamines in Biological Matrices This table showcases the performance characteristics that a validated method for Methamnetamine would be expected to achieve.

TechniqueMatrixLOQRecovery (%)Precision (%RSD)Reference
GC-MSHair0.1 ng/mg77.5 - 86.9<7.8 jfda-online.com
UPLC-MS/MSPlasma2.5 ng/mL>93<11 nih.gov
LC-APCI-MS/MSMeconium1.25 - 40 ng/gNot Specified<14.2 nih.gov
UPLC-qTOF-MSBlood20 ng/mL63 - 90<20 mdpi.com

Application of Analytical Methods in Forensic Science Research Methodologies

The analytical techniques described are central to forensic science research. In this context, the goals extend beyond simple identification to include understanding drug use patterns, trafficking routes, and legal distinctions between isomers.

Toxicology and "Driving Under the Influence" Cases: Validated quantitative methods, such as UPLC-MS/MS, are routinely used to determine the concentration of amphetamines in blood and plasma samples from individuals suspected of impaired driving or in post-mortem investigations. nih.gov

Analysis of Alternative Matrices: Methods for analyzing hair provide a longer window of detection compared to blood or urine, offering insights into an individual's history of drug exposure. jfda-online.comnih.gov Analysis of meconium can be used to determine in utero drug exposure. nih.gov

Impurity Profiling: The analysis of impurities and by-products in seized drug samples by GC-MS can provide chemical signatures. researchgate.net These profiles can help law enforcement agencies to link different seizures to a common manufacturing source or synthesis route, thereby mapping trafficking networks. researchgate.net

Metabolite Identification: Identifying the specific metabolites of a substance like Methamnetamine is critical for developing comprehensive urine screening tests, as the parent drug may be present for only a short time while its metabolites are excreted for longer periods. scilit.com

Isomer Differentiation: As some amphetamine isomers may be available in legitimate medications, it is forensically crucial to use methods that can distinguish between them. youtube.com While standard GC-MS may not be sufficient, techniques involving chiral chromatography are necessary for this purpose. youtube.com

The continual refinement of these analytical methodologies is essential for keeping pace with the emergence of new psychoactive substances and for providing the robust, reliable data required by the scientific and legal communities.

Molecular Pharmacology and Receptor Interaction Profiles of Methamnetamine

Interactions with Monoamine Transporters: Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), and Norepinephrine (B1679862) Transporter (NET)

Methamnetamine (B10769792) functions as a potent releasing agent for the monoamine neurotransmitters dopamine, serotonin, and norepinephrine. This action is mediated through its interaction with their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By promoting the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft, methamnetamine significantly elevates their extracellular concentrations.

In vitro studies have quantified the potency of methamnetamine as a monoamine releaser, demonstrating its activity as a triple releasing agent wikipedia.org. The half-maximal effective concentrations (EC50) for inducing the release of dopamine, serotonin, and norepinephrine have been determined, highlighting its robust interaction with all three transporters.

Monoamine TransporterEC50 Value (nM)
Dopamine Transporter (DAT)10
Serotonin Transporter (SERT)13
Norepinephrine Transporter (NET)34

Modulation of Vesicular Monoamine Transporter 2 (VMAT2) Function

While direct studies on the interaction of methamnetamine with the Vesicular Monoamine Transporter 2 (VMAT2) are limited, the pharmacology of structurally related amphetamines provides a strong basis for understanding its likely mechanism. Amphetamine and its analogs are known to interact with VMAT2, a critical protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release nih.govumn.edunih.gov.

Investigation of Enzyme Inhibition Profiles, including Monoamine Oxidases (MAO) and Cytochrome P450 Isozymes

The metabolic profile of methamnetamine and its potential to inhibit key enzymes like monoamine oxidases (MAO) and cytochrome P450 (CYP) isozymes are crucial for understanding its pharmacokinetics and potential for drug-drug interactions.

Cytochrome P450 Isozymes: The in vitro phase I metabolism of methamnetamine has been investigated using human liver microsomes. This research identified several metabolic pathways, including N-demethylation, N-hydroxylation, and aromatic hydroxylation, indicating the involvement of CYP enzymes. The major metabolite identified was formed through hydroxylation of the naphthalene (B1677914) ring.

While the specific CYP isozymes responsible for methamnetamine metabolism have not been fully elucidated, studies on structurally similar compounds like MDMA (3,4-methylenedioxymethamphetamine) and methamphetamine implicate several CYP isozymes, most notably CYP2D6, but also CYP1A2, CYP2B6, and CYP3A4 nih.govdoi.orgresearchgate.net. Methamphetamine itself acts as both a substrate and a competitive inhibitor of CYP2D6 nih.gov. Given its structural relation, it is plausible that methamnetamine also interacts with these enzymes, both as a substrate and a potential inhibitor. However, direct inhibitory studies with specific CYP isozymes are required to confirm this.

Ligand Binding and Functional Assays in In Vitro Systems: EC50 Determinations

Functional assays have been instrumental in characterizing the pharmacological profile of methamnetamine as a monoamine releasing agent. As mentioned in section 4.1, in vitro release assays have determined the EC50 values for methamnetamine at the dopamine, serotonin, and norepinephrine transporters. These values indicate the concentration of the compound required to elicit 50% of the maximal release of the respective neurotransmitter.

The EC50 values of 10 nM for dopamine, 13 nM for serotonin, and 34 nM for norepinephrine demonstrate that methamnetamine is a potent and relatively balanced triple monoamine releaser wikipedia.org. This profile distinguishes it from other amphetamines that may show greater selectivity for catecholamine (dopamine and norepinephrine) release over serotonin release.

Structure-Activity Relationship (SAR) Studies for Monoaminergic Ligands in Non-Clinical Contexts

The structure of methamnetamine provides a valuable case study for understanding the structure-activity relationships (SAR) of monoaminergic ligands. Methamnetamine is the N-methyl analog of naphthylaminopropane and the naphthalene analog of methamphetamine wikipedia.org.

The key structural features influencing its activity include:

The N-methyl group: N-methylation of amphetamine to form methamphetamine is known to alter its pharmacological profile.

The naphthalene ring system: The replacement of the phenyl ring of methamphetamine with a larger, more lipophilic naphthalene ring system significantly influences its interaction with monoamine transporters. This substitution is a critical determinant of its potency and selectivity.

Studies on substituted amphetamines and cathinones have shown that modifications to the aromatic ring and the N-alkyl group can systematically alter their potency and selectivity at DAT, SERT, and NET nih.gov. For instance, increasing the size of the aromatic system can impact transporter affinity. The specific SAR for naphthyl-substituted amphetamines like methamnetamine is an area that warrants further detailed investigation to fully understand how the naphthalene moiety contributes to its potent triple-releasing profile.

Biotransformation Pathways and Metabolic Profiling of Methamnetamine

Identification of Phase I Metabolic Reactions: N-Demethylation, N-Hydroxylation, and Aromatic Hydroxylation

Phase I metabolism of Methamnetamine (B10769792) introduces or exposes functional groups on the parent molecule. drughunter.com Studies using human liver microsomes have identified several key oxidative reactions. nih.govproquest.com Eight distinct Phase I metabolites of Methamnetamine have been successfully identified and structurally characterized through advanced analytical techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS). nih.govheinonline.org

The primary identified Phase I metabolic pathways include:

N-Demethylation: This reaction involves the removal of the methyl group from the nitrogen atom of the amine side chain, leading to the formation of its primary amine analog.

N-Hydroxylation: This process entails the addition of a hydroxyl group to the nitrogen atom, a reaction often mediated by specific enzyme families. nih.govproquest.com

Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the naphthalene (B1677914) ring system of the Methamnetamine molecule. Research indicates that the major metabolite formed during the in vitro Phase I process results from the hydroxylation of this naphthalene ring. nih.govproquest.comheinonline.org

Furthermore, combinations of these reactions can occur, leading to metabolites that are, for instance, both N-demethylated and hydroxylated. nih.gov

Elucidation of Phase II Metabolic Processes: Glucuronidation and Other Conjugations

Following Phase I reactions, the newly introduced polar functional groups, such as hydroxyl groups, serve as sites for Phase II conjugation. wikipedia.org In these reactions, an endogenous substance is attached to the metabolite, which significantly increases its molecular weight and water solubility, thereby promoting its elimination. wikipedia.org

While specific studies on the Phase II metabolism of Methamnetamine are not extensively detailed in the available literature, the metabolic pathways of structurally related amphetamine-type compounds provide a strong predictive model. For analogous substances like methamphetamine, Phase I metabolites, particularly hydroxylated ones, are known to undergo subsequent conjugation with glucuronic acid (glucuronidation) or sulfate. wikipedia.orgresearchgate.net It is therefore highly probable that the hydroxylated metabolites of Methamnetamine are further processed via glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the metabolite. drughunter.com

Role of Specific Hepatic Enzymes (e.g., CYP2D6, Flavin-Containing Monooxygenases (FMO)) in Metabolism

The biotransformation of Methamnetamine is catalyzed by specific enzyme systems located primarily in the liver.

Flavin-Containing Monooxygenases (FMO): The involvement of FMOs in the metabolism of Methamnetamine has been explicitly confirmed. nih.gov Studies utilizing expressed FMOs have verified their role in the N-hydroxylation of the compound. nih.govproquest.comheinonline.org For related amphetamines, FMO3 is recognized as the principal FMO isoform in the adult human liver responsible for N-oxygenation. heinonline.orguni-saarland.de

Cytochrome P450 2D6 (CYP2D6): While direct enzymatic mapping for Methamnetamine is still emerging, the metabolism of its parent compound, methamphetamine, and other amphetamine analogues is well-established to be dominated by the polymorphic enzyme CYP2D6. core.ac.uknih.govnih.gov This enzyme is primarily responsible for both N-demethylation and aromatic hydroxylation pathways. nih.govescholarship.org Given the structural similarities, it is strongly inferred that CYP2D6 is a key catalyst in the Phase I metabolism of Methamnetamine. The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which could potentially influence the pharmacokinetic profile of Methamnetamine. nih.govdrugbank.com

Metabolite Identification and Structural Characterization in In Vitro and Preclinical Models

The identification and structural analysis of Methamnetamine metabolites have been conducted using in vitro models, particularly human liver microsomes (HLMs). nih.govproquest.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes. bioivt.com

In a key study, incubation of Methamnetamine with HLMs resulted in the formation of eight Phase I metabolites. nih.gov The characterization was achieved using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), which provides high-resolution mass accuracy for determining elemental composition and tandem mass spectrometry (MS/MS) for structural fragmentation patterns. proquest.comheinonline.org The major metabolite identified in this system was a product of aromatic hydroxylation on the naphthalene ring. nih.govheinonline.org

Below is a representative table of the types of metabolites identified based on the described metabolic reactions.

Metabolite ID (Example)Metabolic ReactionStructural Change
M1Aromatic HydroxylationAddition of -OH to the naphthalene ring
M2N-DemethylationRemoval of -CH3 from the nitrogen atom
M3N-HydroxylationAddition of -OH to the nitrogen atom
M4Hydroxylation & N-DemethylationAddition of -OH and removal of -CH3

Comparative In Vitro Metabolic Studies Across Species and Systems

Comparative in vitro studies are crucial for understanding potential species differences in metabolism, which is vital for extrapolating preclinical data to humans. europa.eu For Methamnetamine, the primary investigations have utilized human-derived systems, such as HLMs and specific expressed human enzymes like FMOs. nih.gov

While comprehensive cross-species comparative data for Methamnetamine is limited, studies on related 4-substituted methamphetamines demonstrate the value of such approaches. core.ac.ukresearchgate.net These studies often compare metabolism in liver microsomes from different species (e.g., rat, mouse, human) or use a panel of recombinant human CYP enzymes to pinpoint the specific enzymes responsible for certain metabolic pathways. core.ac.uk Such comparisons have shown that while major pathways like N-demethylation are often conserved, the rates and involvement of specific enzyme isoforms can differ. For example, the expression and activity of FMO isoforms can vary between species, with FMO1 being a major form in adult mouse liver but not in adult human liver, underscoring the importance of using human-relevant systems for metabolic predictions. ucl.ac.uk

Mechanistic Investigations in Preclinical Research Models

In Vitro Cellular Models for Neurochemical and Intracellular Signaling Studies (e.g., synaptosomes, transfected cell lines, primary neuronal cultures)

In vitro cellular models are fundamental in elucidating the direct molecular and cellular effects of methamnetamine (B10769792) hydrochloride. These systems permit the controlled investigation of neurochemical alterations and intracellular signaling cascades in isolation from systemic physiological variables. Commonly utilized models include immortalized cell lines, such as the human neuroblastoma SK-n-SH and rat pheochromocytoma PC12 lines, as well as primary neuronal cultures and synaptosomes.

Studies employing dopaminergic cell lines like SK-n-SH have been instrumental in examining the pathways of methamnetamine-induced programmed cell death. Research has shown that methamnetamine can trigger both apoptosis and autophagy in these cells. For instance, investigations have revealed that methamnetamine may enhance autophagy by modulating the interaction between B-cell lymphoma 2 (Bcl-2) and Beclin 1, key proteins that regulate the initiation of autophagy. Similarly, PC12 cells, which are often used to model dopaminergic neurons, have demonstrated both apoptotic and autophagic responses following methamnetamine exposure.

Primary neuronal cultures and immortalized mesencephalic dopaminergic neuronal cells (e.g., N27 cells) offer a more physiologically relevant context to study these mechanisms. In N27 cells, methamnetamine exposure has been shown to induce the formation of cytoplasmic vacuoles characteristic of autophagy, preceding the onset of apoptosis. These studies utilize techniques like immunocytochemistry to detect markers of autophagolysosomes, such as LAMP2, and DNA fragmentation analysis to quantify apoptosis. Such models are crucial for dissecting the temporal relationship between cellular stress responses like autophagy and the eventual execution of cell death pathways.

The table below summarizes key findings from various in vitro models used in methamnetamine research.

Cell ModelKey Research FocusObserved Effects
SK-n-SH Cells Autophagy & ApoptosisEnhanced autophagy via modulation of the Bcl-2/Beclin 1 complex, leading to cell death.
PC12 Cells Autophagy & ApoptosisInduction of both autophagy and apoptosis.
N27 Cells Autophagy & ApoptosisTime-dependent induction of autophagy (cytoplasmic vacuole formation) followed by apoptosis (DNA fragmentation).
Rat Hippocampal Neural Progenitor Cells (rhNPCs) Mitochondrial Dynamics & ApoptosisInduction of mitochondrial fragmentation and subsequent apoptosis.

In Vivo Animal Models for Exploring Neurotransmitter Dynamics and Neural Circuitry (e.g., Rodent, Drosophila, Zebrafish Models)

In vivo animal models are indispensable for understanding the complex interplay between methamnetamine's neurochemical effects and their behavioral consequences within a living organism. Rodent models, particularly rats and mice, have been extensively used to study neurotransmitter dynamics, neural circuitry, and behavioral paradigms. Techniques like in vivo microdialysis in rats allow for real-time measurement of extracellular neurotransmitter levels in specific brain regions, such as the nucleus accumbens, following methamnetamine administration. These studies provide direct evidence of the compound's impact on monoamine release. Furthermore, rodent models of self-administration are employed to investigate the molecular changes that occur in the brain during sustained drug-taking behavior.

The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the genetic and behavioral effects of methamnetamine. Due to its genetic tractability and conserved neurobiological pathways, Drosophila is used to screen for genes related to methamnetamine sensitivity and to study its effects on behavior and metabolism. nih.gov Research has shown that methamnetamine exposure in flies leads to increased locomotor activity and anorexia, mirroring some of the compound's effects in mammals. nih.gov These models allow for the investigation of how methamnetamine disrupts energy metabolism and its contribution to toxicity. nih.gov

The zebrafish (Danio rerio) provides a valuable vertebrate model for studying the neurotoxic and developmental effects of methamnetamine. nih.govnih.gov A key advantage of the zebrafish model is that, as a poikilothermic organism, it allows for the study of methamnetamine's direct neurotoxicity without the confounding variable of hyperthermia, a common effect in mammalian models. nih.govfrontiersin.org Studies in adult zebrafish have demonstrated that methamnetamine exposure can lead to a significant decrease in brain levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govresearchgate.net This model is also used to assess behavioral changes, such as hyperactivity and altered social behavior, and to examine the expression of genes involved in the catecholaminergic system and neuronal injury. nih.govnih.gov

Animal ModelKey Research AreaMajor Findings
Rodent (Rat, Mouse) Neurotransmitter Dynamics, Neural Circuitry, BehaviorAllows for real-time measurement of neurotransmitter release (dopamine, serotonin) in brain reward centers; models of self-administration reveal transcriptional changes in the striatum.
Drosophila melanogaster Behavioral Genetics, MetabolismDemonstrates increased locomotor activity and anorexia; used to identify genetic factors influencing sensitivity and to study disruptions in energy metabolism. nih.govnih.gov
Zebrafish (Danio rerio) Neurotoxicity, Neurodevelopment, Gene ExpressionReveals methamnetamine-induced depletion of brain monoamines (dopamine, norepinephrine, serotonin) and alterations in genes related to neuronal injury, independent of hyperthermia. nih.govnih.govfrontiersin.orgresearchgate.net

Alterations in Neurotransmitter Systems: Dopaminergic, Serotonergic, Noradrenergic, Glutamatergic, and GABAergic Pathways

Methamnetamine hydrochloride profoundly alters multiple neurotransmitter systems, with the most pronounced effects on monoaminergic pathways. Its chemical structure allows it to interact with monoamine transporters, leading to a massive efflux of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic terminals into the synaptic cleft. biorxiv.org

Dopaminergic System: The primary mechanism involves the reversal of the dopamine transporter (DAT), which shifts from reuptake to release of DA. mdpi.com This leads to a rapid and sustained increase in extracellular DA concentrations in key brain regions of the reward circuit, such as the nucleus accumbens (NAc) and striatum. mdpi.com This surge in synaptic dopamine is central to the compound's effects.

Serotonergic and Noradrenergic Systems: Similar to its action on DAT, methamnetamine also affects the serotonin transporter (SERT) and norepinephrine transporter (NET), causing the release of 5-HT and NE. biorxiv.orgresearchgate.net Studies in zebrafish have shown a concentration- and time-dependent decrease in brain levels of DA, NE, and 5-HT after exposure, indicating significant disruption of these systems. nih.gov

Glutamatergic System: The intense monoaminergic activity triggered by methamnetamine indirectly modulates the glutamatergic system, the main excitatory pathway in the brain. Increased dopamine in the striatum can enhance glutamatergic transmission. biorxiv.org Research indicates that methamnetamine can lead to an increase in extracellular glutamate (B1630785) levels in regions like the prefrontal cortex and nucleus accumbens. mdpi.com This glutamatergic hyperactivity is considered a key component of methamnetamine-induced neurotoxicity.

GABAergic System: The principal inhibitory neurotransmitter system, involving gamma-aminobutyric acid (GABA), is also affected. The release of dopamine influences GABAergic neurons in the striatum. biorxiv.org In vivo microdialysis studies in rats have documented an increase in GABA release in the nucleus accumbens following acute methamnetamine administration, illustrating the complex downstream effects of the initial monoamine surge. nih.gov

Cellular Responses to Methamnetamine in Research Contexts: Oxidative Stress, Mitochondrial Dynamics, and Intracellular Ion Homeostasis

At the cellular level, methamnetamine induces a state of significant stress, primarily characterized by oxidative stress, mitochondrial dysfunction, and disrupted ion homeostasis.

Oxidative Stress: A major contributor to methamnetamine's neurotoxic effects is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The enzymatic and non-enzymatic metabolism of the elevated cytosolic dopamine leads to the formation of highly reactive quinones and free radicals, overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.

Mitochondrial Dynamics: Mitochondria are primary targets of methamnetamine-induced toxicity. nih.gov Research demonstrates that the compound impairs the activity of the mitochondrial respiratory chain, specifically complex II. researchgate.net This impairment contributes to increased ROS production. nih.gov Furthermore, methamnetamine disrupts mitochondrial morphology, a process known as mitochondrial dynamics. Studies using rat hippocampal neural progenitor cells have shown that methamnetamine induces mitochondrial fragmentation, a process regulated by the fission protein dynamin-related protein 1 (Drp1). plos.org This fragmentation is linked to the initiation of apoptosis. plos.org Other research has shown that in response to mitochondrial damage, the protein Parkin can be recruited to the mitochondrial surface, suggesting an attempt to initiate mitophagy (the selective removal of damaged mitochondria). nih.gov

Intracellular Ion Homeostasis: Methamnetamine disrupts the delicate balance of intracellular ions, particularly calcium (Ca²⁺). The overstimulation of glutamate receptors, such as the N-methyl-D-aspartate receptor (NMDAR), leads to excessive Ca²⁺ influx into the neuron. nih.gov This calcium overload can activate a range of damaging downstream enzymatic processes and contributes to mitochondrial dysfunction by promoting the opening of the mitochondrial permeability transition pore, further exacerbating oxidative stress and triggering apoptotic pathways.

Molecular Pathways of Programmed Cell Death (Autophagy, Apoptosis) and Neuroinflammation in Experimental Systems

Methamnetamine exposure can initiate molecular cascades leading to programmed cell death and a significant neuroinflammatory response in various experimental models.

Apoptosis: Apoptosis, or programmed cell death, is a well-documented consequence of methamnetamine-induced neurotoxicity. The apoptotic cascade can be initiated through both extrinsic and intrinsic (mitochondrial) pathways. The intrinsic pathway is often triggered by cellular stress, including oxidative damage and mitochondrial dysfunction. Key molecular events include the release of cytochrome c from mitochondria, which leads to the activation of effector caspases, such as caspase-3 and caspase-9. These enzymes execute the final stages of cell death by cleaving essential cellular proteins. Studies in rat models have observed increased expression of cleaved caspase-9 and caspase-6 in the dorsal striatum of compulsive methamnetamine takers. nih.gov

Autophagy: Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. While it can be a pro-survival mechanism, excessive or impaired autophagy can lead to cell death. Methamnetamine has been shown to induce autophagy in neuronal cells, as evidenced by the formation of autophagic vacuoles and increased levels of autophagy markers like Beclin-1 and ULK1. nih.govnih.gov The relationship between autophagy and apoptosis in this context is complex; in some experimental settings, autophagy appears to be an early response to methamnetamine-induced stress that can precede and potentially lead to apoptosis. nih.gov

Neuroinflammation: Methamnetamine administration triggers a robust neuroinflammatory response, characterized by the activation of microglia, the resident immune cells of the central nervous system. nih.gov Damaged neurons release signals, known as damage-associated molecular patterns (DAMPs), which activate microglia. nih.gov These activated microglia, in turn, release a host of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as ROS and RNS. This inflammatory environment contributes to neuronal injury and exacerbates the neurotoxic effects of the compound. nih.gov

Gene Expression and Epigenetic Modifications in Brain Regions of Research Models

Methamnetamine administration induces widespread and region-specific changes in gene expression and epigenetic landscapes within the brain. High-throughput sequencing technologies have enabled detailed mapping of these molecular alterations in animal models.

Gene Expression: Transcriptomic analyses in rats have revealed that methamnetamine exposure leads to thousands of differentially expressed genes (DEGs) across various brain regions, including the nucleus accumbens (NAc), dentate gyrus (DG), hippocampus, and prefrontal cortex (PFC). mdpi.comnih.gov The response is highly region-specific; for example, the DG often shows the highest number of DEGs. nih.gov These affected genes are involved in a multitude of biological processes, including synaptic plasticity, immune response, energy metabolism, and transcription regulation. mdpi.com For instance, studies have identified changes in the expression of genes for potassium channels (e.g., Kcnh2, Kcns3) and transcription factors in the dorsal striatum following methamnetamine self-administration. nih.gov

Epigenetic Modifications: The lasting changes in brain function associated with methamnetamine are believed to be mediated, in part, by epigenetic modifications. These are changes that alter gene expression without changing the DNA sequence itself. Research has begun to uncover these mechanisms:

Chromatin Accessibility: Studies using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) have identified tens of thousands of differentially accessible regions (DARs) in the chromatin of rat brain cells following methamnetamine exposure. nih.gov These changes in chromatin accessibility indicate alterations in the physical availability of DNA for transcription, suggesting a widespread reprogramming of gene expression potential.

DNA Methylation: Methamnetamine has been shown to affect DNA methylation patterns. For example, an increase in the expression of DNA methyltransferase 1 (DNMT1) has been observed in the rat NAc. nih.gov

Histone Modification: The expression of numerous epigenetic modifiers, including those involved in histone acetylation and methylation, is altered by methamnetamine. biorxiv.org These modifications can either activate or repress gene transcription, contributing to the observed changes in the transcriptome.

The table below provides a snapshot of the molecular changes observed in different brain regions of rodent models.

Brain RegionType of Molecular ChangeExamples of Affected Genes/Pathways
Dentate Gyrus (DG) Transcriptomic (DEGs) & Epigenetic (DARs)Highest number of DEGs and DARs; genes involved in neurogenesis and memory. nih.gov
Nucleus Accumbens (NAc) Transcriptomic & EpigeneticChanges in expression of DNMT1; genes related to reward and addiction. nih.gov
Prefrontal Cortex (PFC) TranscriptomicDEGs related to synaptic plasticity, immune response, and mitochondrial function. mdpi.com
Hippocampus TranscriptomicDEGs involved in synaptic plasticity, immune function, and energy metabolism. mdpi.com
Dorsal Striatum TranscriptomicChanges in mRNA expression of potassium channel genes (Kcnh2, Kcns3) and transcription factors. nih.gov

Computational Chemistry and Molecular Modeling of Methamnetamine

Ligand-Protein Docking Simulations with Transporters and Receptors

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor or transporter. For Methamnetamine (B10769792), a compound structurally related to amphetamines, docking simulations are crucial for understanding its interactions with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These transporters are the primary targets for amphetamine-like substances. nih.govwikipedia.orgnih.gov

Docking studies involve preparing the three-dimensional structures of both the ligand (Methamnetamine) and the protein targets. Homology modeling is often employed to create models of human monoamine transporters based on the crystal structures of related proteins, such as the bacterial leucine (B10760876) transporter (LeuT). researchgate.net These models are then used to simulate the binding of Methamnetamine within the active site of each transporter.

The simulations can reveal key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the binding affinity of Methamnetamine for each transporter. For instance, the protonated amine group of amphetamine-like molecules typically forms an ionic bond with a conserved aspartate residue in the transporter's binding site. nih.govresearchgate.net The naphthalene (B1677914) ring of Methamnetamine would be expected to engage in hydrophobic and pi-stacking interactions with aromatic residues within the binding pocket.

The results of docking simulations are often expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores of Methamnetamine with DAT, SERT, and NET, researchers can predict its transporter selectivity.

Table 1: Hypothetical Docking Scores of Methamnetamine with Monoamine Transporters

TransporterPredicted Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine Transporter (DAT)-8.5Asp79, Phe155, Val152
Serotonin Transporter (SERT)-7.9Asp98, Phe335, Tyr95
Norepinephrine Transporter (NET)-8.2Asp75, Phe317, Tyr152

Note: The data in this table is illustrative and based on typical findings for amphetamine analogs. Specific experimental or computational data for Methamnetamine is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govshulginresearch.net In the context of Methamnetamine, QSAR models can be developed to predict the potency and selectivity of related compounds for monoamine transporters.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for transporter inhibition) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

For a series of amphetamine or cathinone (B1664624) analogs, QSAR studies have shown that factors like the size and nature of substituents on the aromatic ring can significantly influence their selectivity for DAT versus SERT. nih.govshulginresearch.net For instance, bulkier substituents at certain positions may favor interaction with SERT over DAT. shulginresearch.net These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of analogs with specific pharmacological profiles.

Table 2: Key Molecular Descriptors in QSAR Models for Amphetamine Analogs

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientAffects membrane permeability and binding to hydrophobic pockets.
Molecular WeightMass of the moleculeCan influence steric fit within the binding site.
Topological Polar Surface Area (TPSA)Surface area of polar atomsRelates to hydrogen bonding potential and membrane penetration.
Aromatic Ring CountNumber of aromatic ringsInfluences pi-stacking interactions with protein residues.

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov Unlike the static picture provided by docking, MD simulations can reveal how the protein structure changes in response to ligand binding and can assess the stability of the ligand-protein complex. portlandpress.com

In the case of Methamnetamine, MD simulations can be initiated from the docked pose within a monoamine transporter. The simulation tracks the movements of all atoms in the system over a period of nanoseconds to microseconds. nih.gov This allows researchers to observe the conformational changes in the transporter that are induced by Methamnetamine binding, which is crucial for understanding the mechanism of transporter inhibition or substrate release. portlandpress.com

MD simulations can also be used to calculate the binding free energy with greater accuracy than docking scores, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations can help to elucidate why some amphetamine-like compounds act as inhibitors (blockers) while others are substrates (releasers). portlandpress.com

Table 3: Potential Insights from Molecular Dynamics Simulations of Methamnetamine

Simulation AspectInformation Gained
Ligand Root-Mean-Square Deviation (RMSD)Stability of the ligand's binding pose over time.
Protein Root-Mean-Square Fluctuation (RMSF)Flexibility of different regions of the transporter upon ligand binding.
Hydrogen Bond AnalysisPersistence of key hydrogen bonds between Methamnetamine and the transporter.
Conformational ClusteringIdentification of dominant protein conformations induced by ligand binding.

In Silico Predictions of Metabolic Transformations and Enzyme Interactions

Understanding the metabolism of a novel compound is critical. In silico tools can predict the likely metabolic fate of a molecule like Methamnetamine, identifying potential metabolites and the enzymes responsible for their formation. simulations-plus.comnih.gov The primary enzymes involved in the metabolism of many drugs are the cytochrome P450 (CYP) family. simulations-plus.com

Various software programs use different approaches to predict metabolism. Some are rule-based systems that apply known biotransformation rules, while others use machine learning models trained on large datasets of known metabolic reactions. sci-hub.boxnih.gov These tools can predict the sites on the Methamnetamine molecule that are most likely to be oxidized, demethylated, or undergo other metabolic reactions.

For a compound like Methamnetamine, potential metabolic pathways could include N-demethylation to form the corresponding primary amine, and hydroxylation of the naphthalene ring. Predicting these metabolites is important as they may also be pharmacologically active or have different toxicity profiles.

Table 4: Predicted Metabolic Pathways for Methamnetamine

Metabolic ReactionPredicted MetaboliteResponsible Enzyme (Hypothetical)
N-demethylation1-(Naphthalen-2-yl)propan-2-amineCYP2D6, CYP3A4
Aromatic HydroxylationHydroxy-methamnetamineCYP2D6, CYP1A2
Beta-HydroxylationBeta-hydroxy-methamnetamineDopamine beta-hydroxylase

Note: The predicted metabolites and enzymes are based on the known metabolism of structurally related amphetamines and have not been experimentally confirmed for Methamnetamine.

Future Directions and Advanced Research Paradigms in Methamnetamine Studies

Development of Novel Research Tools and Methodologies

Progress in understanding the multifaceted interactions of methamnetamine (B10769792) with biological systems is critically dependent on the development of more sensitive, specific, and complex research tools. The field is rapidly advancing beyond conventional methods to incorporate innovative analytical techniques, refined biological models, and powerful computational approaches.

Analytical Techniques: The detection and quantification of methamnetamine are essential for research. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) remain valuable, recent trends focus on developing more rapid, sensitive, and field-deployable sensors. nih.gov These include colorimetric, fluorescent, and electrochemical sensors that leverage nanomaterials for enhanced signal detection. nih.gov Advanced HPLC-tandem mass spectrometry (HPLC-MS/MS) methods are also being refined to allow for the simultaneous determination of methamnetamine and other compounds in biological matrices with very low detection limits. uky.edu

Analytical Method Principle Application/Advantage Reference
High-Performance Liquid Chromatography (HPLC)Separation based on polarityGood linearity and precision for quantification in materials. fctemis.org
Gas Chromatography-Mass Spectrometry (GC-MS)Separation by volatility and mass-to-charge ratioConfirmatory identification of the compound. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-specificity mass detectionSimultaneous quantification of multiple analytes in blood with high sensitivity. uky.edu
Electrochemical SensorsMeasures changes in electrical propertiesPotential for rapid, on-site detection. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS)Vibrational spectroscopy enhanced by nanostructuresHigh sensitivity and specificity. nih.gov

In Vitro and In Vivo Models: In vitro models provide a controlled environment to study specific cellular mechanisms. Researchers have developed models using striatal synaptosomes to investigate neurotoxic effects on dopamine (B1211576) terminals. nih.gov Cell culture systems, including human adipose tissue stem cells and various immune cell lines, are used to explore the compound's impact on cell proliferation, differentiation, and apoptosis. nih.govacs.org More complex three-dimensional (3D) in vitro models, such as human cerebral organoids, are being employed to study effects on neurodevelopment and neuroinflammation. nih.gov

In vivo research, primarily using rodent models, remains crucial for understanding systemic effects. Different administration paradigms have been established to simulate various patterns of exposure, including acute, chronic, and escalating-dose models. tandfonline.com These animal models are indispensable for studying behavioral, neurochemical, and long-term neurotoxic outcomes. tandfonline.com

Computational Approaches: Computational modeling has emerged as a powerful tool for dissecting the complex behavioral and cognitive effects of methamnetamine. Reinforcement learning (RL) algorithms are used to model decision-making processes, helping to quantify concepts like impulsivity and planning deficits. nih.govresearchgate.net Recent studies have used computational models to identify specific mechanisms, such as "aversive pruning," which describes difficulty in choosing a long-term optimal plan that requires enduring short-term negative outcomes. rsc.orgnih.gov Chemoinformatic models are also being developed to predict the properties of new molecules that might interact with the same targets as methamnetamine, aiding in the design of novel research probes. uky.edu

Integration of Multi-Omics Approaches in Mechanistic Research

To capture a holistic view of the biological changes induced by methamnetamine, researchers are increasingly integrating multi-omics disciplines. This systems biology approach allows for the simultaneous analysis of multiple layers of biological information, from genes to proteins to metabolites, providing a more comprehensive understanding of the compound's mechanism of action. nih.gov

Proteomics: Proteomic studies focus on the global analysis of protein expression and have been instrumental in identifying cellular responses to methamnetamine. Research using a rat model and a multistep protein separation platform identified 82 differentially expressed proteins in the cerebral cortex following acute treatment, with 40 proteins being downregulated and 42 upregulated. This "psychoproteomics" approach helps to map the complex protein interaction networks affected by the compound.

Omics Approach Focus of Study Key Findings in Methamnetamine Research Reference
Proteomics Large-scale study of proteinsIdentification of 82 differentially expressed cortical proteins post-exposure.
Transcriptomics Study of the complete set of RNA transcriptsAlterations in gene expression related to neuroinflammation, cholesterol metabolism, and mitochondrial function. nih.govbmj.com
Metabolomics Comprehensive analysis of metabolitesPerturbations in energy, amino acid, and phospholipid metabolism in serum, hair, and brain tissue. nih.govrsc.orgmdpi.com

Transcriptomics: Transcriptomic analysis, which examines gene expression through RNA sequencing (RNA-seq), has revealed widespread changes in response to methamnetamine. Studies have been conducted on various tissues, including peripheral blood, brain tissue, and even hair follicles. nih.gov Research on immune cells has shown significant alterations in the expression of genes involved in cholesterol metabolism, cellular signaling cascades (ERK1/ERK2), and phospholipid metabolic processes. nih.gov Single-nucleus RNA-seq (snRNA-seq) of the prefrontal cortex in mice has provided cell-specific insights, highlighting that mature oligodendrocytes show notable transcriptomic changes related to metabolic pathways and mitochondrial functions. bmj.com

Metabolomics: Metabolomics provides a functional readout of the cellular state by quantifying small-molecule metabolites. researchgate.net This approach has been used to investigate metabolic disturbances in various biological samples, including serum, urine, hair, and brain tissue. nih.govresearchgate.netmdpi.com Untargeted metabolomic profiling of human serum has identified 35 distinctly expressed metabolites in users, including intermediates of the TCA cycle and numerous amino acids, indicating significant effects on energy, amino acid, and phospholipid metabolism. rsc.org These studies are crucial for understanding the systemic metabolic perturbations and for discovering potential biomarkers. nih.govresearchgate.net

Exploration of Unconventional Mechanistic Pathways and Target Identification

While the primary mechanism of methamnetamine is understood to involve monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin), future research is focused on exploring less conventional pathways and identifying novel molecular targets. tandfonline.comnih.govresearchgate.net This expanded scope is critical for a complete mechanistic understanding.

The conventional view centers on methamnetamine's ability to reverse the action of monoamine transporters, leading to a flood of neurotransmitters into the synapse. nih.govresearchgate.net However, research now suggests that the compound's effects are far broader, implicating a range of interdependent systems:

Glutamate (B1630785) System: Methamnetamine increases extracellular glutamate levels, which can lead to excitotoxicity. This process is considered a key contributor to neural damage. tandfonline.com The activation of glutamate transporters, such as GLT1, is being investigated as a potential area of interest. frontiersin.org

Neuroinflammation and Oxidative Stress: The compound induces reactive microgliosis and triggers inflammatory pathways in the brain. tandfonline.combmj.com It also causes significant oxidative stress by disrupting mitochondrial function and increasing the production of reactive oxygen species (ROS), which can damage cellular structures. tandfonline.comnih.gov

Cellular Clearance and Stress Pathways: Research indicates that methamnetamine can inhibit cellular clearance mechanisms like autophagy and cause endoplasmic reticulum stress, leading to increased apoptosis (programmed cell death). tandfonline.comnih.gov

Novel Molecular Targets: Beyond transporters, new molecular targets are being identified.

Vesicular Monoamine Transporter-2 (VMAT2): Methamnetamine interacts with VMAT2, which is responsible for packaging neurotransmitters into synaptic vesicles. This interaction is a key step in disrupting normal neurotransmitter release, and VMAT2 is being explored as a significant therapeutic target. uky.edunih.gov

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein-coupled receptor that recognizes trace amines and methamnetamine itself. acs.orgnih.gov Structural and functional studies of how methamnetamine binds to and activates TAAR1 are providing novel insights into its signaling mechanisms and opening avenues for the development of highly specific molecular probes. acs.orgnih.gov

Ethical Considerations in Fundamental Chemical Research

Fundamental research on neuroactive compounds like methamnetamine is governed by a robust framework of ethical principles designed to ensure the responsible conduct of science. These considerations are not focused on clinical applications but on the foundational stages of chemical synthesis, characterization, and preclinical investigation.

Scientific Integrity and Transparency: A core ethical obligation is the commitment to integrity in research. This includes robust study design, objective data analysis, and the transparent reporting of all findings, including negative or null results. biobostonconsulting.com Full publication of preclinical data is vital to prevent redundancy and to build a reliable evidence base for the scientific community. srce.hr

Stewardship and Social Responsibility: Chemists have a responsibility to consider the potential societal impact of their work. solubilityofthings.com This involves being aware of the dual-use potential of chemical knowledge, where research could be misapplied to create harmful substances or technologies. fctemis.orgnih.govopenaccessjournals.com Professional codes of ethics emphasize that a chemist's moral responsibility to the broader community can be a primary consideration. nih.gov

Animal Welfare in Preclinical Models: When in vivo models are necessary, research must adhere to strict ethical guidelines concerning animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central: using alternative methods whenever possible, reducing the number of animals used to the minimum required for statistical validity, and refining procedures to minimize distress. news-medical.net Ethical review boards require a strong justification for the use of animal models over in vitro alternatives. srce.hrnews-medical.net

Risk Assessment and Safety: A fundamental ethical duty is the prioritization of safety. fctemis.orgsolubilityofthings.com Researchers must clearly identify and manage any unusual hazards associated with the chemicals, equipment, or procedures used in an investigation. acs.org This principle extends to protecting laboratory personnel and minimizing the environmental impact of chemical research through proper handling and disposal protocols. fctemis.org

Q & A

Q. What are the recommended storage conditions for Methamnetamine hydrochloride to ensure stability during experimental use?

Methamnetamine hydrochloride should be stored in tightly sealed, moisture-resistant containers at controlled room temperature (20–25°C). While specific data for Methamnetamine are limited, analogous compounds (e.g., Methoxetamine hydrochloride) emphasize avoiding exposure to humidity, light, and extreme temperatures to prevent degradation . Storage facilities should comply with general laboratory safety standards, including ventilation and separation from incompatible substances.

Q. How should researchers design in vitro experiments to assess Methamnetamine’s effects on monoamine neurotransmitter release?

Utilize cell lines (e.g., HEK-293) transfected with human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Measure neurotransmitter efflux using fluorometric assays or high-performance liquid chromatography (HPLC) post-exposure. Methamnetamine’s EC50 values (serotonin: 13 nM; norepinephrine: 34 nM; dopamine: 10 nM) suggest dose-response curves should span 1–100 nM to capture sub-saturating and maximal effects . Include controls with selective reuptake inhibitors (e.g., fluoxetine for SERT) to confirm mechanism-specific activity.

Q. What analytical methods validate the purity of Methamnetamine hydrochloride in research samples?

Purity validation can employ:

  • Acidity/alkalinity tests : Dissolve 2.0 g in 40 mL deionized water; add methyl red indicator. A red color develops with 0.01 M H2SO4, and yellow with 0.02 M NaOH, confirming pH-dependent stability .
  • Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) : Compare observed metabolites (e.g., phase I hydroxylated derivatives) against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data between Methamnetamine and its structural analogs?

Methamnetamine’s N-methyl group differentiates it from non-neurotoxic analogs like naphthylaminopropane. To address discrepancies:

  • Conduct comparative in vivo studies in rodents, measuring markers like glial fibrillary acidic protein (GFAP) for astrocyte activation and tyrosine hydroxylase (TH) loss in dopaminergic pathways.
  • Use microdialysis to monitor extracellular glutamate levels, as excitotoxicity may explain divergent neurotoxic profiles .

Q. What methodological approaches are recommended for characterizing Methamnetamine’s in vivo pharmacokinetics and metabolite profiles?

  • Rodent models : Administer a single dose (1–5 mg/kg, i.p. or i.v.) and collect plasma/brain tissue at timed intervals.
  • LC-QTOF-MS : Identify metabolites (e.g., demethylated or hydroxylated derivatives) in liver microsomes or biological matrices. Hong et al. (2021) validated this approach for phase I metabolite profiling .
  • Pharmacokinetic modeling : Calculate AUC, half-life (t1/2), and clearance rates using non-compartmental analysis.

Q. How should behavioral pharmacology studies be designed to evaluate Methamnetamine’s abuse potential?

  • Conditioned place preference (CPP) : Test doses (0.1–10 mg/kg) in rodents, pairing drug administration with distinct environmental cues.
  • Self-administration paradigms : Assess reinforcing effects using operant chambers with lever-press protocols.
  • Locomotor activity assays : Compare hyperactivity responses to Methamnetamine vs. methamphetamine, controlling for dopamine receptor activation .

Data Contradiction and Validation

Q. How can researchers address variability in reported EC50 values for Methamnetamine across different experimental systems?

Potential sources of variability include:

  • Cell type differences : Primary neurons vs. transfected cell lines may express varying transporter densities.
  • Assay conditions : Buffer composition (e.g., Na+ concentration) impacts transporter activity. Standardize protocols using reference compounds (e.g., amphetamine for DAT).
  • Data normalization : Express release as a percentage of maximal response (e.g., 100% = 1 µM tyramine).
Neurotransmitter EC50 (nM) Assay System Reference
Serotonin13HEK-293/SERT
Norepinephrine34HEK-293/NET
Dopamine10HEK-293/DAT

Safety and Compliance

Q. What personal protective equipment (PPE) is required when handling Methamnetamine hydrochloride in laboratory settings?

  • Respiratory protection : Use NIOSH-approved N95 masks for low-exposure tasks (e.g., weighing). For prolonged exposure, employ powered air-purifying respirators (PAPRs).
  • Skin/eye protection : Wear nitrile gloves and safety goggles.
  • Hygiene practices : Decontaminate work surfaces with 70% ethanol and avoid hand-to-face contact .

Q. What legal and ethical considerations apply to cross-border collaboration involving Methamnetamine research?

  • Regulatory compliance : Adhere to the German NpSG Act (industrial/scientific use only) and UK Psychoactive Substances Act.
  • Documentation : Maintain records of import/export licenses and institutional review board (IRB) approvals for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.